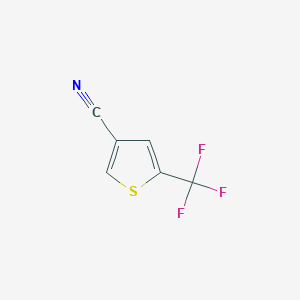

5-(Trifluoromethyl)thiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBUMZOVOFRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 5 Trifluoromethyl Thiophene 3 Carbonitrile

Contemporary Strategies for Thiophene (B33073) Ring Formation

Building the thiophene core from acyclic precursors allows for the direct installation of desired functional groups, often with high regiochemical control. Classical methods such as the Gewald, Fiesselmann, and Paal-Knorr syntheses have been adapted and refined to create complex thiophene derivatives. bohrium.com

Cyclization reactions are foundational to thiophene synthesis, involving the formation of the heterocyclic ring from appropriately functionalized linear precursors. The regioselectivity of these reactions is paramount to ensure the correct placement of substituents.

One of the most prominent methods for synthesizing substituted 2-aminothiophenes is the Gewald reaction . wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or similar active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. arkat-usa.org A hypothetical adaptation of this reaction for the synthesis of a precursor to 5-(trifluoromethyl)thiophene-3-carbonitrile could involve the reaction of a trifluoromethyl ketone, such as 4,4,4-trifluoro-2-butanone, with malononitrile (B47326) and sulfur. The Knoevenagel condensation would first occur between the ketone and malononitrile, followed by the addition of sulfur and subsequent cyclization. The regioselectivity is generally governed by the initial condensation, which would place the trifluoromethyl group at the 5-position and the amino and nitrile groups at the 2- and 3-positions, respectively. The resulting 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile (B6227954) serves as a versatile intermediate that would require subsequent deamination to achieve the target structure.

The Fiesselmann thiophene synthesis offers another regioselective route, typically by reacting α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.org A tailored approach could utilize an alkyne bearing a trifluoromethyl group. For instance, the reaction of ethyl 4,4,4-trifluorobut-2-ynoate with ethyl thioglycolate under basic conditions would proceed via a Michael addition of the thiolate to the alkyne, followed by a Dieckmann-like condensation. This strategy allows for the controlled assembly of the thiophene ring, with the substitution pattern dictated by the structure of the starting alkyne and thiol. core.ac.uknih.gov If a cyano-containing thiol is used, this could directly lead to the desired carbonitrile functionality.

The table below outlines a hypothetical regioselective cyclization approach based on the Gewald reaction.

| Reactant 1 | Reactant 2 | Sulfur Source | Base | Intermediate Product |

| 4,4,4-Trifluoro-2-butanone | Malononitrile | Elemental Sulfur (S₈) | Morpholine | 2-Amino-4-methyl-5-(trifluoromethyl)thiophene-3-carbonitrile |

This interactive table presents a conceptual pathway to a closely related structure, highlighting the regiochemical outcome of the Gewald cyclization.

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and bypassing the isolation of intermediates. nih.gov The Gewald reaction is a classic example of a three-component reaction. researchgate.net

Developing a one-pot synthesis for this compound that avoids the formation of a 2-amino intermediate is a key objective for enhancing efficiency. One potential strategy involves a tandem reaction sequence. For example, a one-pot, metal-catalyzed process could involve the coupling of a trifluoromethylated alkyne with a sulfur source and a cyanide source. Palladium-catalyzed heterocyclization reactions of functionalized alkynes have shown promise in this area. mdpi.com Such an approach enhances synthetic efficiency by reducing the number of operational steps and purification procedures. bohrium.com

The table below summarizes a conceptual one-pot reaction for thiophene synthesis.

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Advantages |

| One-Pot Tandem Cyclization | Trifluoromethyl-alkyne, Sulfur donor (e.g., Na₂S), Cyanide source (e.g., KCN) | Palladium complex | High step economy, avoids isolation of intermediates, direct formation of the core structure. |

This interactive table illustrates a modern, efficient approach to synthesizing the target scaffold.

Precision Introduction of the Trifluoromethyl Group

An alternative and widely used strategy involves the late-stage introduction of the trifluoromethyl group onto a pre-synthesized thiophene-3-carbonitrile scaffold. This approach benefits from the commercial availability of the starting heterocycle and allows for the application of a broad range of modern trifluoromethylation methods. sustech.edu.cn

Electrophilic trifluoromethylation involves the reaction of an electron-rich substrate with a reagent that acts as a source of an electrophilic trifluoromethyl equivalent ("CF₃⁺"). The thiophene ring is inherently electron-rich and susceptible to electrophilic substitution, primarily at the C2 and C5 positions. For the trifluoromethylation of 3-thiophenecarbonitrile (B159127), the regioselectivity is a critical consideration. The carbonitrile group at the C3 position is strongly electron-withdrawing and deactivating. This deactivating effect is most pronounced at the adjacent C2 and C4 positions. Consequently, electrophilic attack is strongly directed to the C5 position, which is the most electronically favorable site, leading to the desired this compound isomer with high selectivity.

A variety of powerful electrophilic trifluoromethylating reagents, often based on hypervalent iodine (e.g., Togni reagents) or sulfonium (B1226848) salts (e.g., Umemoto reagents), are available for this transformation. nih.gov

| Reagent Type | Example Reagent | Typical Reaction Conditions |

| Hypervalent Iodine | Togni Reagent II (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) | Transition metal catalyst (e.g., Cu(I)), organic solvent, room temp. to moderate heat. |

| Sulfonium Salt | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium triflate) | Often proceeds without a catalyst, polar aprotic solvent. |

| Thianthrenium Salt | Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻) | Can perform electrophilic, radical, and nucleophilic trifluoromethylation. nih.gov |

This interactive table details common electrophilic CF₃ reagents suitable for the selective functionalization of 3-thiophenecarbonitrile.

Nucleophilic trifluoromethylation provides a complementary approach, requiring a substrate with a leaving group, such as a halogen, at the target position. This method would begin with 5-halo-thiophene-3-carbonitrile (e.g., 5-bromo- or 5-iodo-thiophene-3-carbonitrile). The reaction involves a transition-metal-catalyzed cross-coupling with a nucleophilic trifluoromethyl source.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used nucleophilic CF₃ source, typically activated by a fluoride (B91410) source. nih.gov Copper-mediated protocols are particularly common for this type of transformation. Reaction control is achieved through the careful selection of the metal catalyst (often copper or palladium), ligands, and the specific CF₃ reagent. These reactions generally exhibit high functional group tolerance and provide excellent yields of the desired product.

| CF₃ Source | Activator/Catalyst System | Typical Leaving Group (X) |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Fluoride source (e.g., TBAF, CsF); Copper(I) catalyst | I, Br |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na) | Copper(I) catalyst, oxidant | Br |

| Trifluoromethyl Copper ("CF₃Cu") | Pre-formed or generated in situ | I, Br |

This interactive table outlines key components for the nucleophilic trifluoromethylation of a 5-halothiophene-3-carbonitrile precursor.

Radical trifluoromethylation has emerged as a powerful tool for C-H functionalization. This approach involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. The reaction can often be performed on the parent 3-thiophenecarbonitrile without pre-functionalization.

Trifluoromethyl radicals can be generated from various precursors, such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (Langlois' reagent), or trifluoromethanesulfonyl chloride (CF₃SO₂Cl), using thermal, photochemical, or redox-mediated methods. chemistryviews.org Photoredox catalysis, in particular, has enabled these reactions to proceed under very mild conditions using visible light. mst.edubohrium.comaminer.org

The mechanism typically involves the generation of the •CF₃ radical, which then adds to the thiophene ring. The regioselectivity of radical addition to substituted thiophenes can be complex, but for substrates with electron-withdrawing groups, addition at the C5 position is often favored. The resulting radical intermediate is then oxidized and deprotonated to afford the final aromatic product. chemrxiv.org

| •CF₃ Precursor | Initiation Method | Mechanistic Highlight |

| CF₃SO₂Na (Langlois' Reagent) | Oxidant (e.g., t-BuOOH) or Photoredox Catalyst | Single Electron Transfer (SET) generates •CF₃ and SO₂. chemistryviews.org |

| CF₃I | Photolysis (UV light) or Photoredox Catalyst | Homolytic cleavage of the weak C-I bond. |

| CF₃SO₂Cl | Photoredox Catalyst (e.g., organic dyes) | Reductive cleavage by the excited photocatalyst to form •CF₃. chemistryviews.org |

This interactive table summarizes modern strategies for the radical trifluoromethylation of 3-thiophenecarbonitrile.

Targeted Incorporation of the Carbonitrile Group

The introduction of a nitrile function onto the thiophene ring is a critical step that can be achieved either by direct cyanation of a pre-formed ring or by the transformation of a precursor functional group already in the correct position.

The direct introduction of a cyano group onto a thiophene ring, particularly one bearing a trifluoromethyl group, often relies on transition-metal-catalyzed cross-coupling reactions. A common precursor for this strategy is a halogenated thiophene, such as 3-bromo- (B131339) or 3-iodo-5-(trifluoromethyl)thiophene.

Palladium-catalyzed cyanation is a well-established and robust method for converting aryl and heteroaryl halides into nitriles. nih.gov These reactions typically employ a palladium(0) catalyst, often in conjunction with a phosphine (B1218219) ligand, and a cyanide source. Zinc cyanide (Zn(CN)₂) is a frequently used reagent due to its lower toxicity and high efficacy compared to alkali metal cyanides. organic-chemistry.orglookchem.com The reaction conditions are generally mild and tolerant of various functional groups, which is crucial when dealing with an electron-withdrawing trifluoromethyl substituent. organic-chemistry.org For instance, palladium-catalyzed cyanations have been successfully applied to a wide range of (hetero)aryl chlorides and bromides, including five-membered heterocycles, using palladacycle precatalysts which minimize catalyst deactivation by the cyanide source. nih.govmit.edu

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, represents an older but still valuable alternative. While traditional protocols required harsh conditions and stoichiometric amounts of copper(I) cyanide, modern advancements have led to catalytic versions with broader applicability. nih.gov These methods have expanded the scope of copper catalysis, enabling new reactions to be conducted under more ambient conditions. alberts.edu.in

The table below summarizes representative metal-catalyzed cyanation methods applicable to heteroaryl halides.

| Catalyst System | Cyanide Source | Substrate Type | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand (e.g., dppf) | Zn(CN)₂ | (Hetero)aryl Bromides/Chlorides | DMA, Dioxane | Effective for electron-deficient and five-membered heterocycles. lookchem.com | lookchem.com |

| Palladacycle precatalyst / tBuXPhos | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl Chlorides/Bromides | Dioxane/H₂O | Utilizes a non-toxic cyanide source; excellent functional group tolerance. nih.gov | nih.gov |

| Pd(OAc)₂ / SPhos | Zn(CN)₂ | (Hetero)aryl Bromides/Triflates | H₂O/THF | Mild conditions (rt to 40 °C); applicable to complex molecules. organic-chemistry.org | organic-chemistry.org |

| CuI / Ligand (e.g., phenanthroline) | Various (e.g., KCN, NaCN) | Aryl/Heteroaryl Iodides | DMF/NMP | Ligands accelerate the reaction, allowing for catalytic copper use. alberts.edu.in | alberts.edu.in |

An alternative to direct cyanation is the synthesis of a thiophene ring with a precursor functional group at the 3-position, which is subsequently converted into a nitrile. Primary amides are common and effective precursors for this transformation.

The dehydration of a primary amide to a nitrile is a fundamental reaction in organic synthesis. rsc.org This can be achieved using a variety of dehydrating agents. Classical reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). More recently, milder and more efficient methods have been developed. For example, the use of cyanuric chloride in N,N-dimethylformamide (DMF) has been shown to be effective for the dehydration of various heterocyclic carboxamides under mild conditions, yielding the corresponding carbonitriles in good yields. mdpi.comresearchgate.net

Furthermore, catalytic methods offer significant advantages in terms of efficiency and waste reduction. A notable example is the catalytic Appel-type dehydration, which employs oxalyl chloride and a catalytic amount (e.g., 1 mol%) of triphenylphosphine (B44618) oxide. This reaction is often complete in under ten minutes at room temperature and is compatible with a wide range of aromatic and heteroaromatic amides. organic-chemistry.orgnih.gov Therefore, a synthetic route could proceed via the formation of 5-(trifluoromethyl)thiophene-3-carboxamide, followed by a high-yielding dehydration step to furnish the target carbonitrile.

The following table outlines common methods for the dehydration of amides to nitriles.

| Reagent/Catalyst | Conditions | Substrate Scope | Advantages | Reference |

|---|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating | General, including heterocyclic amides | Classical, well-established method | mdpi.com |

| Cyanuric Chloride / DMF | Room Temperature, 1 hour | Aromatic and Heterocyclic Amides | Mild reaction conditions, good yields | mdpi.comresearchgate.net |

| Oxalyl Chloride / Ph₃PO (catalytic) / Et₃N | Room Temperature, <10 min | Aromatic, heteroaromatic, aliphatic amides | Highly efficient, rapid, low catalyst loading | organic-chemistry.orgnih.gov |

| Trifluoroacetic Anhydride (TFAA) | Mild, non-acidic | General amides | Avoids harsh acidic conditions |

Sustainable and Catalytic Synthesis Approaches

Modern synthetic chemistry emphasizes the use of sustainable and catalytic methods to improve efficiency, reduce waste, and minimize environmental impact. These principles are highly relevant to the synthesis of fluorinated heterocycles, where catalytic C-S and C-C bond-forming reactions are pivotal for constructing the thiophene ring.

The construction of the thiophene ring itself is often the most complex part of the synthesis. Catalytic methods that form the key carbon-sulfur and carbon-carbon bonds in a single step or a domino sequence are highly sought after.

One of the most powerful methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net This reaction is a prime example of an atom-economical process that builds complexity rapidly from simple starting materials. nih.gov To synthesize a precursor for this compound, one could envision using a trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone) as the carbonyl component and malononitrile as the nitrile source. The resulting product, 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carbonitrile, would contain the desired trifluoromethyl and carbonitrile groups, requiring subsequent modification (e.g., deamination and functionalization at the 4-position) to reach the final target. The Gewald reaction's scope has been expanded to include a variety of carbonyl compounds and nitriles. umich.edumdpi.com

Palladium and copper catalysts are also instrumental in thiophene synthesis through cyclization pathways. Palladium-catalyzed reactions, such as the heterocyclodehydration of 1-mercapto-3-yn-2-ols, provide a route to substituted thiophenes. mdpi.com Similarly, copper-catalyzed multicomponent reactions can assemble highly functionalized thiophenes by simultaneously forming C-N, C-S, and C-C bonds in a one-pot process. alberts.edu.in These catalytic cyclizations offer alternative strategies for constructing the thiophene core with the required substitution pattern.

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated heterocycles to address concerns about pollution and energy consumption. nih.gov Key strategies include the use of multicomponent reactions, alternative energy sources, and environmentally benign solvents.

The Gewald reaction is inherently green as it is a multicomponent reaction that maximizes atom economy. researchgate.netnih.gov Further improvements have been made by employing greener reaction conditions. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and, in some cases, improve yields for the Gewald reaction and other thiophene syntheses. wikipedia.orgnih.gov

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace traditional volatile organic solvents with more sustainable alternatives. For certain palladium-catalyzed C-H arylations of thiophenes, water has been successfully used as the reaction medium, demonstrating that highly efficient catalytic processes can be performed under environmentally friendly conditions. mdpi.com The use of ionic liquids has also been explored as a recyclable solvent medium for palladium-catalyzed thiophene synthesis. mdpi.com

By integrating these green methodologies—such as leveraging atom-economical multicomponent reactions, utilizing microwave irradiation to reduce energy consumption, and employing aqueous or recyclable solvent systems—the synthesis of this compound and related fluorinated heterocycles can be made more sustainable and environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 5 Trifluoromethyl Thiophene 3 Carbonitrile

Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their diverse biological activities. nih.govresearchgate.neteprajournals.comresearchgate.net The trifluoromethyl group is also a common motif in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. nih.gov

As a Building Block for Bioactive Molecules

While specific examples of drugs containing the 5-(trifluoromethyl)thiophene-3-carbonitrile moiety were not identified in the search results, its structural components are present in various bioactive molecules. For instance, thiophene (B33073) rings are found in drugs such as the anti-inflammatory suprofen (B1682721) and the antipsychotic olanzapine. nih.gov The trifluoromethyl group is a key feature in numerous pharmaceuticals, including the antidepressant fluoxetine (B1211875) and several kinase inhibitors. nih.gov The nitrile group can act as a key binding element or be a precursor to other functional groups in drug candidates. Therefore, this compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of 5-trifluoromethylpyrimidine containing a thiophene moiety have been synthesized and evaluated as EGFR inhibitors for their antitumor activity. nih.gov

Materials Science

Thiophene-based polymers and small molecules are extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bohrium.com The electronic properties of these materials can be tuned by the introduction of various substituents on the thiophene ring.

Precursor for Conjugated Polymers

Polythiophenes are a major class of conducting polymers. The properties of these polymers can be tailored by introducing functional groups onto the thiophene monomer. The electron-withdrawing nature of the trifluoromethyl and nitrile groups in this compound would be expected to lower the HOMO and LUMO energy levels of the resulting polymer, which can be beneficial for applications in organic electronics. While specific polymers derived from this exact monomer were not detailed in the search results, the general principles of polythiophene synthesis, such as oxidative polymerization or metal-catalyzed cross-coupling reactions, would be applicable.

Component in Organic Electronic Materials

The incorporation of trifluoromethyl groups into organic electronic materials can improve their performance and stability. mdpi.com The this compound scaffold could be used to synthesize novel small molecules or polymers for use as electron-acceptor or electron-transport materials in organic solar cells and transistors. The electron-deficient nature of the molecule makes it a promising candidate for these applications.

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. The chemical shifts and coupling constants would be influenced by the positions of the trifluoromethyl and nitrile groups.

¹³C NMR: The carbon NMR spectrum would display signals for the four carbons of the thiophene ring, the carbon of the nitrile group, and the carbon of the trifluoromethyl group. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Specific chemical shift values and coupling constants would be determined by experimental measurement. rsc.orgcopernicus.orgrsc.orgsemanticscholar.orgthermofisher.com

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a sharp absorption band in the region of 2220-2260 cm⁻¹, which is typical for a nitrile (C≡N) stretching vibration. Other characteristic bands would include those for C-H, C=C, and C-S stretching of the thiophene ring, and strong absorptions corresponding to C-F stretching vibrations. semanticscholar.orgthermofisher.com

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. Fragmentation patterns could also be analyzed to further support the structure. rsc.orgchemicalbook.com

Theoretical and Computational Chemistry Approaches

Intermediate in Pharmaceutical Synthesis

Given the prevalence of the thiophene (B33073) ring and trifluoromethyl groups in pharmaceuticals, 5-(trifluoromethyl)thiophene-3-carbonitrile serves as a valuable intermediate in the synthesis of complex drug candidates. nih.govnih.gov Its functional groups allow for further chemical modifications, enabling the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs. For example, the related compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is a known intermediate in the synthesis of the antipsychotic drug olanzapine. wikipedia.org

Potential in Agrochemicals

Trifluoromethyl-containing heterocyclic compounds are of immense importance in the agrochemical industry. researchgate.net Many modern herbicides, fungicides, and insecticides contain this moiety. nih.govnih.gov For instance, trifluoromethylpyridines are key components of several commercial crop-protection products. nih.gov The trifluoromethyl group often enhances the efficacy and metabolic stability of the agrochemical. nih.gov The unique combination of a thiophene ring and a trifluoromethyl group in this compound makes it an attractive candidate for exploration and development in the search for new agrochemicals. ccspublishing.org.cn

Use in Materials Science

Thiophene-based materials have garnered significant attention in materials science, particularly in the field of organic electronics. Polythiophenes and oligothiophenes are known for their semiconducting properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into these materials can modulate their electronic properties, such as the HOMO/LUMO energy levels, and improve their stability and performance. Therefore, this compound could serve as a monomer or a building block for the synthesis of novel fluorinated organic materials with tailored electronic and physical properties.

Derivatives and Analogs

The chemical structure of 5-(Trifluoromethyl)thiophene-3-carbonitrile allows for the synthesis of a variety of derivatives and analogs. For example, the nitrile group can be converted into other functional groups, or further substitutions can be made on the thiophene (B33073) ring.

Notable related compounds include:

Thiophene-3-carbonitrile : The non-fluorinated parent compound. nih.gov

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile : A well-studied intermediate in the synthesis of the antipsychotic drug olanzapine, known for its extensive polymorphism. wikipedia.org

2-Aminothiophene-3-carbonitriles : A class of compounds that are important precursors for the synthesis of various fused heterocyclic systems. nih.gov

The study of these and other derivatives helps in understanding structure-activity relationships and in the design of new molecules with specific desired properties.

Compound Index

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Q & A

What are the established synthetic routes for 5-(trifluoromethyl)thiophene-3-carbonitrile, and what are their key methodological considerations?

Basic Synthesis : A three-step halogen-exchange method is widely used. Starting from 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile, anhydrous potassium fluoride (KF) in sulfolane facilitates fluorine substitution at elevated temperatures. Reaction progress is monitored via TLC and NMR to ensure complete conversion .

Advanced Optimization : Alternative routes involve lithiated methoxyallene reacting with thiophene-2-carbonitrile derivatives under controlled conditions. This method emphasizes scalability and purity, requiring strict anhydrous conditions to prevent side reactions .

How can purification challenges be addressed for this compound?

Basic Purification : Recrystallization from ethanol (96%) effectively isolates the compound after synthesis, yielding high-purity crystals. This step removes unreacted starting materials and byproducts .

Advanced Techniques : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is employed for complex mixtures. Triethylammonium chloride salts, common in phosphazene-based syntheses, are removed via filtration prior to solvent evaporation .

What analytical methods are critical for confirming the structure of this compound?

Basic Characterization : High-Resolution Mass Spectrometry (HRMS) and H/C NMR are standard. HRMS confirms molecular mass (e.g., [M+H] at m/z 244.0823), while NMR identifies aromatic protons and CF group splitting patterns .

Advanced Analysis : X-ray crystallography (Supplementary Information in related studies) resolves bond angles and crystallographic packing, though this requires high-quality single crystals .

What role do catalysts like ZnCl2_22 play in the synthesis of thiophene-carbonitrile derivatives?

Mechanistic Insight : ZnCl acts as a Lewis acid in cyclocondensation reactions, facilitating imine formation between amino-thiophene precursors and aldehydes. For example, in tetrahydrobenzo[b]thiophene systems, ZnCl accelerates Schiff base formation under reflux in DMF .

What safety protocols are recommended for handling this compound?

Basic Safety : Follow UN GHS guidelines (Revision 8): use PPE (gloves, goggles), avoid inhalation, and store in a cool, ventilated area. SDS data for analogous compounds highlight acute toxicity (Category 4) and skin irritation risks .

How can researchers reconcile discrepancies in yield or selectivity between different synthetic methods?

Method Comparison : The halogen-exchange route (KF/sulfolane) offers high selectivity for fluorine substitution but requires rigorous temperature control. In contrast, lithiation strategies ( ) may yield oligomeric byproducts if reaction times exceed optimal thresholds. Cross-validating via F NMR helps identify incomplete substitutions .

What strategies improve reaction monitoring for thiophene-carbonitrile syntheses?

Basic Monitoring : TLC with UV visualization tracks reactant consumption. For example, the disappearance of starting material spots (R ~0.5) confirms completion in DMF-based reactions .

Advanced Real-Time Analysis : In situ H NMR monitors dynamic intermediates, such as alkene protons in dichloromethane reactions, to optimize reaction halts and minimize side products .

How does the trifluoromethyl group influence reactivity in cross-coupling or functionalization reactions?

Electronic Effects : The CF group’s strong electron-withdrawing nature deactivates the thiophene ring, directing electrophilic substitutions to specific positions. For instance, halogenation (e.g., bromination) occurs preferentially at the 4-position due to meta-directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.